Cholesteryl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGISPSHIFXEHZ-VEVYEIKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889358 | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS], Solid | |
| Record name | Cholesterol acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12969 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cholesteryl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
604-35-3 | |
| Record name | (-)-Cholesteryl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesterol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-en-3-β-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTERYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTA9A3781T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cholesteryl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis and Derivatization Methodologies for Cholesteryl Acetate
Synthetic Routes from Cholesterol Precursors
The most common precursor for the synthesis of cholesteryl acetate (B1210297) is cholesterol itself. Various methods have been developed to achieve this esterification, ranging from direct techniques to more advanced catalytic approaches.
Direct Esterification Techniques
Direct esterification is a straightforward and widely used method for the synthesis of cholesteryl acetate. This typically involves the reaction of cholesterol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a catalyst or a solvent that also acts as a reagent.
A common laboratory preparation involves heating cholesterol with acetic anhydride. youtube.comorgsyn.org The reaction can be carried out by refluxing a mixture of cholesterol and acetic anhydride for about an hour. youtube.com In some procedures, glacial acetic acid is used as a solvent. rsc.org The acetylation of the hydroxyl group on cholesterol serves to protect it from unwanted reactions in subsequent chemical modifications. youtube.com
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to check for the disappearance of the cholesterol starting material. youtube.com The final product, this compound, is typically a white, fluffy powder and can be purified by recrystallization from solvents like acetone (B3395972). youtube.com The yield of this reaction can vary, with reported yields around 63-76%. youtube.com
Key Reaction Parameters for Direct Esterification:
| Reactants | Reagents/Solvents | Conditions | Reported Yield |
| Cholesterol | Acetic Anhydride | Reflux for 1 hour | ~63% youtube.com |
| Cholesterol | Acetic Anhydride, Glacial Acetic Acid | Heating in a water bath for ~30 min | Not specified rsc.org |
Advanced Selective Oxidation Procedures
While direct esterification is the primary synthetic route to this compound, the selective oxidation of this compound is a significant area of research for producing various oxidized sterol derivatives. These oxidation products are important in understanding the biological roles of oxidized cholesterol and in the synthesis of other valuable steroids.
Thermal oxidation of this compound can lead to a variety of products. Studies have identified the main oxidation products as 7β-hydroperoxythis compound, 7α-hydroperoxythis compound, 7-ketothis compound, the α and β isomers of 7-hydroxythis compound, and the α- and β-epoxy isomers at the 5,6 position.
Electrochemical oxidation of this compound dibromide has also been explored. This method can result in a mild oxidation that attacks the tertiary hydrogen atom at the C25 position, leading to the formation of 25-hydroxythis compound and dehydrothis compound derivatives after debromination.
Catalytic Synthesis Approaches
To improve the efficiency and sustainability of this compound synthesis, various catalytic methods have been investigated. These approaches often offer milder reaction conditions and higher yields compared to non-catalytic direct esterification.
One notable organocatalytic method employs a triphenylphosphine-sulfur trioxide (Ph3P·SO3) adduct. nih.gov This catalyst has been shown to efficiently promote the esterification of cholesterol with long-chain fatty acids, and the principle can be applied to acetylation. nih.gov The reaction is typically performed at elevated temperatures in a solvent like toluene (B28343). nih.gov This method is advantageous due to its simplicity, practicality, and the use of a less toxic catalyst. nih.gov
Enzymatic catalysis also presents a green alternative for the synthesis of cholesteryl esters. Enzymes such as lipases can be used to catalyze the esterification of cholesterol. In biological systems, enzymes like lecithin:cholesterol acyltransferase (LCAT) and acyl-coenzyme A: cholesterol acyltransferase (ACAT) are responsible for the formation of cholesteryl esters. While primarily studied in a biological context, the use of isolated enzymes for the in vitro synthesis of this compound is a promising area of research.
Solid acid catalysts, such as zeolites and ion-exchange resins like Amberlyst-15, are also effective for esterification reactions. nih.govresearchgate.net These heterogeneous catalysts are easily separable from the reaction mixture, simplifying the purification process and allowing for catalyst recycling. nih.gov The synthesis of phytosterol ferulate using acidic ionic liquids as catalysts has also been reported, demonstrating the potential of these catalysts for sterol esterification. acs.org
Preparation of this compound Derivatives for Research
This compound and its parent molecule, cholesterol, are valuable starting materials for the synthesis of a wide range of derivatives with applications in drug delivery, gene therapy, and materials science.
Synthesis of Novel Cholesterol-Based Conjugates
Cholesterol and its derivatives are frequently conjugated with other molecules, such as polymers, peptides, and drugs, to enhance their therapeutic properties.
Cholesterol-Poly(ethylene glycol) (PEG) Conjugates: PEGylation of cholesterol is a common strategy to improve the in vivo stability and circulation time of liposomal drug delivery systems. nih.govacs.org Cholesteryl-PEG conjugates can be synthesized through various linkages, including ether, carbonate, and carbamate bonds. researchgate.net One synthetic route involves the reaction of monomethoxypolyethyleneglycol acid chloride with cholesterol in the presence of triethylamine. nih.gov Another approach utilizes the iterative addition of tetraethylene glycol macrocyclic sulfate to cholesterol to create well-defined Chol-PEG compounds. nih.govacs.orgnih.gov
Cholesterol-Peptide Conjugates: The conjugation of cholesterol to peptides can enhance their delivery into cells. For instance, cholesterol has been conjugated to mitochondria-penetrating peptides for targeted drug delivery. The synthesis of these conjugates often involves activating the cholesterol hydroxyl group, for example, by converting it to cholesteryl chloroformate, which then reacts with the peptide.
Cholesterol-Drug Conjugates: Cholesterol can be conjugated to anticancer drugs to improve their therapeutic index. A notable example is the synthesis of a cholesterol-doxorubicin conjugate. In one method, cholesteryl chloroformate is used as an acylating agent.
Functionalization of the Steroid Core in this compound
Modification of the rigid steroid core of this compound allows for the introduction of new functional groups and the synthesis of novel steroid derivatives.
Halogenation is a common method for functionalizing the steroid nucleus. For example, the double bond in the B-ring of this compound can be brominated to form this compound dibromide. This dibromide can then undergo further reactions, such as electrochemical oxidation, to introduce hydroxyl groups at specific positions on the steroid core.
Cholesterol-based liquid crystals with perfluorinated alkyl chains have been synthesized starting from cholesterol. mdpi.com The synthesis involves the alkylation of cholesterol with epichlorohydrin, followed by the introduction of an azide group and subsequent copper(I)-catalyzed azide-alkyne cycloaddition with a perfluorinated alkyne. mdpi.com This demonstrates how the cholesterol backbone can be extensively modified to create materials with specific physical properties.
Challenges and Innovations in this compound Formulation for Research
The formulation of this compound for research purposes presents significant challenges, primarily stemming from its highly lipophilic nature and consequently poor aqueous solubility. As a cholesterol ester, it is virtually insoluble in water and physiological buffers, which are the standard media for most in vitro and in vivo experiments. This insolubility can lead to difficulties in achieving accurate and reproducible concentrations in experimental setups, potentially causing precipitation and affecting the reliability of research findings. Innovations in formulation science have focused on overcoming these hurdles by developing sophisticated delivery systems that can effectively disperse and stabilize this compound and related compounds in aqueous environments, thereby enhancing their utility in biological research.
Strategies for Enhancing Solubility in Experimental Media
Given the poor aqueous solubility of this compound, researchers often adapt strategies used for other lipophilic drugs to enhance its dispersion in experimental media. One significant challenge is that the presence of an aqueous phase can decrease the solubility of cholesterol and its esters in oil phases by promoting the formation of less soluble monohydrate crystals nih.govsemanticscholar.org. This phenomenon underscores the need for advanced formulation techniques.
Common strategies include:
Solid Dispersions: This technique involves dispersing the lipophilic compound in a solid, hydrophilic matrix. The goal is to reduce the particle size of the compound to a molecular level, thereby increasing its surface area and dissolution rate in aqueous media scholarsresearchlibrary.com. For compounds like this compound, carriers such as polyethylene glycols (PEGs) or polyvinylpyrrolidone (PVP) could be used to create these dispersions.
Co-solvent Evaporation: This method involves dissolving the drug and a hydrophilic carrier, such as hydroxypropyl methylcellulose (HPMC), in a common volatile solvent, which is then evaporated nih.gov. This process can convert the crystalline form of a lipophilic compound into a more soluble amorphous form, improving its wettability and dissolution rate nih.gov.
Micellar Solubilization: Surfactants can be used to form micelles that encapsulate lipophilic molecules like this compound within their hydrophobic cores, allowing them to be dispersed in aqueous solutions. Formulations using surfactants like Kolliphor® RH40 have been shown to significantly enhance the dissolution of poorly soluble compounds dovepress.com.
These approaches aim to create a homogenous and stable preparation of this compound in aqueous-based experimental media, which is crucial for reliable biological studies.
Development of Stable Formulations for in vitro and in vivo Research
The development of stable formulations is critical for ensuring that this compound remains in a bioavailable state throughout the duration of an experiment. Instability can lead to drug precipitation, aggregation, or degradation, compromising the study's results. Cholesterol, the parent compound of this compound, is a key component in stabilizing many lipid-based formulations, particularly liposomes.
The incorporation of cholesterol into phospholipid bilayers modulates membrane fluidity and integrity, which is essential for the stability of nanocarriers used in research. mdpi.com Key findings in the development of stable formulations include:
Membrane Rigidity and Permeability: Cholesterol increases the packing of phospholipid molecules, making the vesicle membrane more rigid and reducing its permeability to solutes mdpi.com. This enhanced structural integrity helps prevent the premature leakage of encapsulated agents and improves the formulation's resistance to environmental stressors mdpi.com.
Optimizing Cholesterol Content: The ratio of phospholipid to cholesterol is a critical factor influencing liposome (B1194612) stability. Studies have systematically investigated different molar ratios to find the optimal composition. Research using various phospholipids (B1166683) found that a 70:30 phospholipid-to-cholesterol ratio consistently produced the most stable vesicles, capable of providing controlled and reproducible drug release nih.govsemanticscholar.orgresearchgate.net.
Storage Stability: The long-term stability of lipid-based formulations is influenced by storage conditions such as temperature and pH. For instance, studies on mRNA-loaded lipid nanoparticles (LNPs), which typically contain cholesterol, have shown that storage at lower temperatures (e.g., 4°C) results in a more ordered and less hydrated structure, enhancing stability compared to storage at room temperature mdpi.com.
Impact of Cholesterol on Liposome Formulation Stability
| Parameter | Effect of Cholesterol Incorporation | Optimal Ratio (Phospholipid:Cholesterol) | Reference |
|---|---|---|---|
| Membrane Fluidity | Decreases fluidity, increases rigidity | 70:30 | mdpi.com |
| Permeability | Reduces permeability to water-soluble molecules | 70:30 | mdpi.comresearchgate.net |
| Vesicle Aggregation | Improves resistance to aggregation | Not specified | mdpi.com |
| Drug Release | Enables controlled and reproducible release | 70:30 | nih.govsemanticscholar.orgresearchgate.net |
Creation of Cholesterol-Based Nanocarriers for Drug Delivery Systems
Cholesterol and its derivatives, including this compound, are fundamental components in the creation of nanocarriers for drug delivery. Their biocompatibility and presence in natural cell membranes make them ideal for designing delivery systems that can safely transport therapeutic agents. These nanocarriers are designed to improve the solubility of lipophilic drugs, prolong their circulation time, and enhance their uptake by target cells. nih.govnih.gov
The introduction of cholesterol into nanocarrier systems has been shown to enhance pharmacokinetic behavior, cellular internalization, and target specificity researchgate.net. Several types of cholesterol-based nanocarriers have been developed for research and therapeutic applications:
Liposomes: These are vesicular structures composed of a lipid bilayer, often containing cholesterol to improve stability researchgate.netnih.gov. The presence of cholesterol in the liposomal membrane prevents the phase transition of phospholipids, reducing drug leakage and increasing formulation stability nih.gov. They can encapsulate both hydrophilic and hydrophobic drugs mdpi.com.
Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers. Incorporating cholesterol into the polymer structure can improve the micelle's stability and its ability to transport drugs across cell membranes nih.gov. They are particularly noted for enhancing the solubility of poorly water-soluble drugs and prolonging blood circulation nih.gov.
Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are other important systems where cholesterol is a key ingredient nih.gov. These carriers are valued for their ability to deliver a wide range of therapeutic agents, including anticancer drugs, antimalarials, and antivirals nih.gov. The inclusion of cholesterol and its derivatives can also play a role in targeting specific tissues, such as ovarian tumors, which have a high uptake of cholesterol esters nih.gov.
Overview of Cholesterol-Based Nanocarriers in Drug Delivery
| Nanocarrier Type | Primary Components | Role of Cholesterol/Derivatives | Key Advantages | Reference |
|---|---|---|---|---|
| Liposomes | Phospholipids, Cholesterol | Enhances membrane rigidity, reduces permeability, improves stability | Biocompatible, can carry hydrophilic and hydrophobic drugs | nih.govnih.govmdpi.com |
| Polymeric Micelles | Amphiphilic block copolymers (often cholesterol-modified) | Improves stability, enhances transport across cell membranes | Increases solubility of lipophilic drugs, prolongs circulation | nih.gov |
| Nanoparticles (SLNs/NLCs) | Solid lipids, liquid lipids (for NLCs), surfactants, cholesterol | Structural component, aids in targeting, enhances stability | High drug loading, controlled release, good biocompatibility | nih.govnih.gov |
Advanced Analytical and Spectroscopic Characterization of Cholesteryl Acetate
Vibrational Spectroscopy Applications
Vibrational spectroscopy serves as a powerful tool for investigating the molecular structure and dynamics of cholesteryl acetate (B1210297). Techniques such as Micro-Raman spectroscopy provide detailed insights into the vibrational modes of the molecule, which are sensitive to its phase and local environment.
Micro-Raman Spectroscopy of Cholesteryl Acetate in Different Phases
Micro-Raman spectroscopy has been effectively employed to study the vibrational characteristics of this compound in its various phases, including the crystalline, isotropic liquid, and liquid crystal states. This technique allows for a detailed examination of the molecular vibrations and how they are influenced by the degree of molecular order within each phase. By focusing on specific Raman bands, researchers can probe the conformational changes and intermolecular interactions that occur during phase transitions. The high spatial resolution of micro-Raman spectroscopy also enables the analysis of microscopic domains and defects within the different phases, providing a more complete picture of the material's structure.
Analysis of C=O Stretching Modes in this compound
The carbonyl (C=O) stretching mode in this compound is a particularly informative vibrational band for spectroscopic analysis. This is due to its sensitivity to the local molecular environment and conformation. The frequency of the C=O stretching vibration, typically observed in the region of 1720-1750 cm⁻¹, can shift depending on factors such as the phase of the material and the nature of intermolecular interactions. chemicalbook.com In the crystalline state, the C=O stretching band may exhibit splitting, indicating the presence of multiple, distinct molecular conformations or non-equivalent molecules within the crystal lattice. In the isotropic liquid and liquid crystalline phases, the band is generally broader, reflecting the increased conformational freedom and dynamic nature of the molecules. A strong peak near 1670 cm⁻¹ in the Raman spectra of cholesteryl alkanoates, including this compound, is assigned to the C=C stretching vibration within the cholesterol ring structure. researchgate.net
Theoretical and Experimental Correlation of Vibrational Frequencies
A strong correlation has been established between theoretically calculated vibrational frequencies and those determined experimentally for this compound. Quantum chemical calculations, utilizing methods such as semi-empirical Hamiltonians (AM1 and PM3) and density functional theory (DFT), have been performed on isolated molecules to predict their vibrational spectra. huji.ac.il These theoretical calculations have shown a good agreement with experimental data obtained from techniques like Micro-Raman spectroscopy. huji.ac.il The successful correlation between theoretical and experimental results lends support to the predicted conformers of this compound and enhances the understanding of its vibrational properties. huji.ac.il Discrepancies between calculated and experimental values can often be attributed to factors such as intermolecular interactions in the condensed phases, which are not always fully accounted for in theoretical models of isolated molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to unambiguously assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts, providing a detailed map of the molecule's complex framework.
The ¹H NMR spectrum of this compound exhibits a high degree of complexity due to numerous overlapping signals, particularly in the aliphatic region. huji.ac.il However, key resonances can be identified. For instance, the vinyl proton (H6) gives a distinct multiplet around 5.37 ppm, while the proton on the carbon bearing the acetate group (H3) appears as a multiplet around 4.60 ppm. The methyl protons of the acetyl group (H29) are observed as a singlet at approximately 2.03 ppm. huji.ac.il
The ¹³C NMR spectrum shows 29 distinct signals, corresponding to the 29 carbon atoms in the molecule. The carbonyl carbon of the acetate group (C28) resonates at about 170.60 ppm. The two vinyl carbons, C5 and C6, are found at approximately 139.64 ppm and 122.64 ppm, respectively. The carbon attached to the oxygen (C3) appears around 74.01 ppm. huji.ac.il
To overcome the challenge of signal overlap in the 1D spectra, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. COSY experiments reveal proton-proton coupling networks, allowing for the tracing of connectivities through the carbon skeleton. HSQC provides correlations between directly bonded proton and carbon atoms, enabling the definitive assignment of many of the carbon resonances based on the already assigned proton signals. huji.ac.il Through the combined application of these NMR methods, a comprehensive and unambiguous assignment of the entire molecular structure of this compound can be achieved.
| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |
| H6 | 5.37 | C28 (C=O) | 170.60 |
| H3 | 4.60 | C5 (=C) | 139.64 |
| H29 (CH₃) | 2.03 | C6 (=CH) | 122.64 |
| H21 (CH₃) | 0.91 | C3 (CH-O) | 74.01 |
| H26/H27 (CH₃) | 0.86 | C21 (CH₃) | 18.70 |
| H18/H19 (CH₃) | 0.68 / 1.02 | C26/C27 (CH₃) | 22.54 / 22.80 |
| H2/H4 | 1.58 - 2.33 | C1 | 23.81 |
| H1 | 1.12 - 1.34 | C2 | 27.76 |
| C4 | 38.10 | ||
| C7 | 31.88 | ||
| C20 | 35.78 | ||
| C25 | 28.00 | ||
| Note: The chemical shifts are approximate and can vary slightly depending on the solvent and other experimental conditions. |
Chromatographic Techniques for this compound Analysis
Chromatographic methods are essential for the separation, identification, and quantification of this compound from various matrices. Gas chromatography, in particular, offers high resolution and sensitivity for the analysis of this and other cholesteryl esters.
Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC) Applications
Gas Chromatography (GC), often more precisely termed Gas-Liquid Chromatography (GLC), is a powerful analytical technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported through a column by an inert gas (the mobile phase). The separation is based on the differential partitioning of the analytes between the mobile phase and a liquid stationary phase coated on the column walls or a solid support.
For the analysis of cholesteryl esters, including this compound, capillary columns are frequently used due to their high efficiency. The choice of the stationary phase is critical for achieving the desired separation. Nonpolar columns, such as those coated with OV-1, separate cholesteryl esters primarily based on their carbon number. In contrast, polar columns, like those with a Silar 10C stationary phase, separate the esters mainly according to their degree of unsaturation. The complementary nature of these two column types allows for a comprehensive analysis of complex mixtures of cholesteryl esters.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Quantification
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) has emerged as a powerful and sensitive technique for the quantification of cholesteryl esters, including this compound. While free cholesterol is not readily analyzed by ESI, cholesteryl esters form adducts that are amenable to mass spectrometric analysis. nih.gov In positive ion mode, this compound and other cholesteryl esters typically form ammonium (B1175870) adducts ([M+NH₄]⁺). nih.govresearchgate.net Upon collision-induced dissociation (CID), these adducts consistently generate a signature fragment ion at a mass-to-charge ratio (m/z) of 369. nih.govresearchgate.net This fragment corresponds to the dehydrated cholesterol cation, and its detection is central to the specific quantification of this class of molecules. biorxiv.org
To enable the simultaneous analysis of both free cholesterol and cholesteryl esters, a derivatization strategy can be employed. Free cholesterol can be quantitatively converted to this compound using reagents like acetyl chloride. nih.gov This allows for a unified analytical approach where the total cholesterol content can be measured using the same ESI-MS/MS methodology. nih.gov The quantification is typically achieved through direct flow injection analysis, which facilitates high-throughput screening with run times as short as 1.3 minutes per sample. nih.govresearchgate.net Accuracy and precision are ensured by the use of internal standards, such as deuterated cholesterol (D₇-FC), and the generation of calibration curves. nih.govresearchgate.net
Alternative ionization adducts have also been successfully utilized for the analysis of cholesteryl esters. Sodiated ([M+Na]⁺) and lithiated ([M+Li]⁺) adducts of cholesteryl esters provide robust fragmentation patterns for quantification. nih.govnih.gov Under MS/MS conditions, these adducts characteristically undergo a neutral loss of the cholestane (B1235564) moiety (368.5 Da), a transition that can be specifically monitored using neutral loss scanning to quantify various cholesteryl ester species within a complex mixture. nih.govnih.gov
The table below summarizes key parameters used in the ESI-MS/MS quantification of cholesteryl esters.
| Adduct Type | Precursor Ion | Fragmentation Method | Characteristic Fragment/Loss | Application Notes |
| Ammoniated | [M+NH₄]⁺ | Collision-Induced Dissociation (CID) | Product Ion: m/z 369 | Commonly used for selected reaction monitoring (SRM) and precursor ion scans. nih.gov |
| Sodiated | [M+Na]⁺ | Collision-Induced Dissociation (CID) | Neutral Loss: 368.5 Da (Cholestane) | Allows for species-selective analysis. nih.gov |
| Lithiated | [M+Li]⁺ | Collision-Induced Dissociation (CID) | Neutral Loss: 368.5 Da (Cholestane) | Provides enhanced fragmentation compared to other adducts. nih.gov |
X-ray Diffraction Studies of this compound Crystalline States
X-ray diffraction (XRD) has been instrumental in elucidating the solid-state structures of this compound, revealing the existence of multiple crystalline polymorphs. tandfonline.com The specific crystalline form of this compound depends on its thermal history and method of crystallization. tandfonline.com At least three distinct solid phases have been identified, designated SI, SII, and SIII. tandfonline.com
The SI solid is the most stable form and melts at approximately 112°C. tandfonline.com It is typically formed when this compound is crystallized directly from the liquid state at temperatures between 94°C and 107°C. tandfonline.com The SII solid forms from the cholesteric phase below 94°C. This phase undergoes a reversible transformation to the SIII phase at 41°C and an irreversible transformation to the SI phase above 94°C. tandfonline.com
Despite the different thermal behaviors and formation conditions of these polymorphs, XRD studies have shown that the fundamental unit cell dimensions are the same for all three solid phases. tandfonline.com The crystal system for this compound is monoclinic. tandfonline.comnih.gov However, different space groups have been reported, including C2 or Cm in one study and P2(1) in another, which also noted the presence of two independent molecules in the asymmetric unit. tandfonline.comnih.gov The consistency in unit cell parameters across the polymorphs suggests that the differences between SI, SII, and SIII may relate to variations in short-range order rather than fundamental changes in the crystal lattice. tandfonline.com
More detailed structural information has been obtained from neutron diffraction studies conducted at cryogenic temperatures (20 K and 123 K), which provide more accurate positions for hydrogen atoms. nih.gov These studies have refined the monoclinic crystal structure and provided detailed data on bond lengths, angles, and thermal vibrations within the molecule. nih.gov
The table below presents crystallographic data for this compound from different studies.
| Study Temperature | Crystal System | Space Group | Unit Cell Parameters | Notes |
| Room Temperature | Monoclinic | C2 or Cm | a = 10.00 Å, b = 7.36 Å, c = 37.2 Å, β = 95° | Data applies to SI, SII, and SIII phases. Four molecules per unit cell. tandfonline.com |
| 20 K (Neutron Diffraction) | Monoclinic | P2(1) | a = 16.521 Å, b = 9.220 Å, c = 17.620 Å, β = 107.18° | Two molecules in the asymmetric unit (Z=4). nih.gov |
| 123 K (Neutron Diffraction) | Monoclinic | P2(1) | - | Structure redetermined for analysis of thermal vibrations. nih.gov |
Biochemical and Metabolic Pathways Involving Cholesteryl Acetate
Cholesterol Metabolism and Acetate (B1210297) Precursors
The synthesis of cholesterol is a cornerstone of cellular metabolism, with acetate serving as the fundamental building block. This process, known as de novo cholesterol synthesis, is a multi-step pathway that culminates in the formation of cholesterol, which can then be esterified to form compounds like cholesteryl acetate.
The biosynthesis of cholesterol begins with the two-carbon molecule acetate, in the form of acetyl-CoA. themedicalbiochemistrypage.orgnih.gov This process occurs primarily in the liver and intestines. themedicalbiochemistrypage.org The initial steps involve the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which then condenses with a third acetyl-CoA molecule to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). byjus.comnih.gov This series of reactions effectively utilizes acetate units to build a more complex precursor for cholesterol synthesis. wikipedia.org The subsequent reduction of HMG-CoA to mevalonate (B85504) is a critical and rate-limiting step in this pathway. byjus.com Following the formation of mevalonate, a series of reactions involving phosphorylation, decarboxylation, and condensation of isoprene (B109036) units leads to the formation of squalene (B77637), which then undergoes cyclization to form lanosterol, the direct precursor to cholesterol. byjus.com
| Key Enzymes in De novo Cholesterol Synthesis | Function |
| Acetyl-CoA acetyltransferase (Thiolase) | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. quizlet.com |
| HMG-CoA synthase | Condenses acetoacetyl-CoA with a third molecule of acetyl-CoA to form HMG-CoA. byjus.com |
| HMG-CoA reductase | Reduces HMG-CoA to mevalonate; the rate-limiting step in cholesterol synthesis. libretexts.org |
| Squalene synthase | Catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate to form squalene. byjus.com |
| Oxidosqualene cyclase | Catalyzes the cyclization of squalene epoxide to form lanosterol. byjus.com |
Role of this compound in Lipid Homeostasis
Cholesteryl esters, including this compound, are central to the maintenance of lipid balance within the body. They represent a more hydrophobic and transportable form of cholesterol, facilitating its movement through the aqueous environment of the bloodstream and its storage within cells.
This compound serves as an important intermediate in cholesterol metabolism. nstchemicals.com Free cholesterol, a crucial component of cell membranes, can be esterified to form cholesteryl esters, including this compound. This conversion is a key mechanism for regulating the intracellular concentration of free cholesterol and preventing its accumulation to toxic levels. creative-proteomics.com The esterification process, catalyzed by enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT), converts cholesterol into a form that can be stored in lipid droplets within cells or packaged into lipoproteins for transport. creative-proteomics.com This dynamic interplay between free cholesterol and its esterified forms is essential for maintaining cellular lipid homeostasis. creative-proteomics.com
The transport of cholesteryl esters in the circulation is mediated by lipoproteins, which are complex particles composed of lipids and proteins. hmdb.ca Cholesteryl esters, being highly nonpolar, are sequestered in the core of these lipoprotein particles. The major classes of lipoproteins involved in this process are chylomicrons, very-low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL). ahajournals.org
A key player in the transport of cholesteryl esters between different lipoprotein classes is the cholesteryl ester transfer protein (CETP). wikipedia.orgnih.gov CETP facilitates the transfer of cholesteryl esters from HDL to VLDL and LDL in exchange for triglycerides. ahajournals.orgwikipedia.org This process is a critical component of reverse cholesterol transport, a pathway by which excess cholesterol from peripheral tissues is returned to the liver for excretion. nih.gov The cholesteryl esters transferred to VLDL and LDL can then be taken up by the liver and other tissues via receptor-mediated endocytosis. nih.gov
| Lipoproteins in Cholesteryl Ester Transport | Primary Function in Cholesteryl Ester Metabolism |
| High-Density Lipoprotein (HDL) | Accepts cholesterol from peripheral tissues and facilitates its esterification. Transfers cholesteryl esters to other lipoproteins. ahajournals.org |
| Low-Density Lipoprotein (LDL) | Delivers cholesteryl esters to peripheral tissues and the liver. nih.gov |
| Very-Low-Density Lipoprotein (VLDL) | Receives cholesteryl esters from HDL in exchange for triglycerides. wikipedia.org |
| Chylomicrons | Transport dietary lipids, including some cholesteryl esters, from the intestines. ahajournals.org |
Enzymatic Interactions and this compound
The metabolic fate of this compound is dictated by the action of specific enzymes that catalyze both its synthesis and hydrolysis. These enzymatic interactions are critical for the regulation of cholesterol levels in various tissues and bodily fluids.
The primary enzyme responsible for the synthesis of intracellular cholesteryl esters is acyl-CoA:cholesterol acyltransferase (ACAT). creative-proteomics.com This enzyme facilitates the esterification of cholesterol with a fatty acyl-CoA, which can include acetyl-CoA, to form this compound. In the plasma, the enzyme lecithin-cholesterol acyltransferase (LCAT) plays a crucial role in the formation of cholesteryl esters within HDL particles. hmdb.cayoutube.com
The hydrolysis of cholesteryl esters, including this compound, back to free cholesterol and the corresponding fatty acid is catalyzed by cholesterol esterases (or cholesteryl ester hydrolases). worthington-biochem.com A specific type of this enzyme, lysosomal acid lipase (B570770) (LAL), is responsible for the breakdown of cholesteryl esters within the lysosomes of cells. rarediseases.org A deficiency in LAL activity leads to a rare genetic disorder known as cholesteryl ester storage disease (CESD), characterized by the accumulation of cholesteryl esters and triglycerides in various tissues, particularly the liver. rarediseases.orgorpha.netmsdmanuals.comnih.gov Studies have shown that the hydrolysis of this compound by some enzymatic procedures can be incomplete. nih.gov
| Enzymes Interacting with Cholesteryl Esters | Function |
| Acyl-CoA:cholesterol acyltransferase (ACAT) | Catalyzes the intracellular synthesis of cholesteryl esters from cholesterol and fatty acyl-CoAs. creative-proteomics.com |
| Lecithin-cholesterol acyltransferase (LCAT) | Catalyzes the esterification of cholesterol in HDL particles in the plasma. hmdb.cayoutube.com |
| Cholesterol Esterase (Cholesteryl Ester Hydrolase) | Catalyzes the hydrolysis of cholesteryl esters to free cholesterol and fatty acids. worthington-biochem.com |
| Lysosomal Acid Lipase (LAL) | A specific cholesterol esterase that functions within lysosomes; its deficiency leads to Cholesteryl Ester Storage Disease. rarediseases.org |
Lecithin:Cholesterol Acyltransferase (LCAT) Activitynih.gov
Lecithin:cholesterol acyltransferase (LCAT) is a pivotal enzyme synthesized in the liver and secreted into the plasma, where it associates with lipoproteins, particularly high-density lipoproteins (HDL). wikipedia.orgresearchgate.netwikilectures.eu The primary function of LCAT is to catalyze the esterification of free cholesterol on the surface of lipoproteins. wikipedia.orgfrontiersin.org It facilitates the transfer of a fatty acyl group from the sn-2 position of phosphatidylcholine (lecithin) to the hydroxyl group of cholesterol, forming a cholesteryl ester. researchgate.netwikilectures.eu
This enzymatic reaction is crucial for the maturation of HDL particles. The conversion of cholesterol to the more hydrophobic cholesteryl ester causes the molecule to move from the surface to the hydrophobic core of the HDL particle. wikipedia.orgresearchgate.net This process transforms nascent, discoidal HDL into larger, spherical HDL particles, which is a key step in reverse cholesterol transport—the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion. researchgate.netfrontiersin.org Apolipoprotein A-1 (ApoA-I), the main protein component of HDL, acts as a necessary activator for LCAT. frontiersin.org While LCAT's primary role is in the forward reaction of esterification, studies have also shown it can mediate a partial reverse reaction, involving the transacylation of existing lipoprotein cholesteryl esters. nih.gov
Acyl-Coenzyme A:Cholesterol Acyltransferase (ACAT) Pathwaysnih.govnih.gov
Acyl-Coenzyme A:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an intracellular, membrane-bound enzyme located primarily in the endoplasmic reticulum. wikipedia.orgnih.gov Unlike LCAT, which operates in the plasma, ACAT functions within the cell to esterify cholesterol. It catalyzes the reaction between a long-chain fatty acyl-CoA and cholesterol to form a cholesteryl ester. wikipedia.orgnih.gov This process is a central part of cellular cholesterol homeostasis. nih.govmdpi.com
The esterification of cholesterol by ACAT serves to convert excess free cholesterol into a chemically inert form that can be stored in cytoplasmic lipid droplets. nih.govcreative-proteomics.com This is a protective mechanism, as high levels of free cholesterol can be toxic to cell membranes. wikipedia.org There are two main isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and roles. nih.govnih.gov ACAT1 is found in a wide variety of tissues, including macrophages and adrenal glands, while ACAT2 is primarily located in the liver and intestines. mdpi.com The activity of ACAT is tightly regulated by the concentration of its substrate, cholesterol. nih.govcreative-proteomics.com The formation of cholesteryl esters via ACAT has been linked to various cellular processes, including proliferation and signaling pathways. nih.govnih.gov
Cholesteryl Ester Transfer Protein (CETP) Dynamicsnih.gov
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transport of cholesteryl esters and triglycerides among different classes of lipoproteins. plos.orgwikipedia.org Its primary role is to mediate the heteroexchange of lipids, typically transferring cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. nih.govwikipedia.org
This transfer mechanism is a critical component of lipoprotein metabolism. plos.org The prevailing model for CETP function suggests that the protein acts as a conduit or tunnel, forming a ternary complex that bridges HDL with an acceptor lipoprotein (like VLDL or LDL). researchgate.netnih.gov The hydrophobic tunnel within CETP allows for the passage of neutral lipids. Molecular dynamics simulations suggest that a flexible helix (helix X) at one end of the CETP molecule may act as a lid, opening to allow the loading and unloading of lipids. nih.govplos.org By mediating the redistribution of cholesteryl esters from HDL to LDL and VLDL, CETP activity ultimately influences the levels and composition of these lipoproteins in circulation. researchgate.net
Interactive Table: Comparison of Key Proteins in Cholesteryl Ester Metabolism
| Feature | Lecithin:Cholesterol Acyltransferase (LCAT) | Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT) | Cholesteryl Ester Transfer Protein (CETP) |
| Location | Plasma (associated with HDL) | Intracellular (Endoplasmic Reticulum) | Plasma |
| Primary Function | Esterification of free cholesterol | Esterification of free cholesterol | Transfer of cholesteryl esters and triglycerides |
| Substrates | Free cholesterol, Phosphatidylcholine (Lecithin) | Free cholesterol, Acyl-CoA | Cholesteryl esters, Triglycerides |
| Products/Outcome | Cholesteryl ester, Lysophosphatidylcholine | Cholesteryl ester, Coenzyme A | Redistribution of lipids between lipoproteins |
| Physiological Role | HDL maturation, Reverse cholesterol transport | Cellular cholesterol storage (lipid droplets), prevention of free cholesterol toxicity | Lipoprotein remodeling and metabolism |
Interactions with Cholesterol Oxidase in Biosensorsfrontiersin.orgresearchgate.netfrontiersin.org
This compound and other cholesteryl esters are key analytes in the development of biosensors for total cholesterol measurement. The interaction with cholesterol oxidase in this context is typically indirect and part of a multi-enzyme cascade. nih.govnih.gov
Most biosensors designed to measure total cholesterol (both free and esterified forms) employ a two-enzyme system:
Cholesterol Esterase (ChEt): The first step involves the hydrolysis of cholesteryl esters, such as this compound, into free cholesterol and the corresponding fatty acid (acetate). This reaction is catalyzed by cholesterol esterase. nih.gov
Cholesterol Oxidase (ChOx): The free cholesterol produced in the first step then serves as the substrate for cholesterol oxidase. ChOx catalyzes the oxidation of cholesterol to cholest-4-en-3-one, with the concomitant production of hydrogen peroxide (H₂O₂). plos.orgmdpi.com
The biosensor then detects the products of the second reaction. Amperometric biosensors, a common type, measure the electrical current generated from the oxidation of the H₂O₂ at an electrode surface. mdpi.com The measured current is directly proportional to the concentration of hydrogen peroxide, which in turn corresponds to the initial amount of cholesterol present. plos.org Therefore, the "interaction" in a biosensor setting involves this compound being a precursor substrate that is enzymatically converted to a molecule (cholesterol) that can be acted upon by cholesterol oxidase for signal generation. researchgate.net
Interactive Table: Enzymatic Cascade in a Total Cholesterol Biosensor
| Step | Enzyme | Substrate | Product(s) | Role in Detection |
| 1 | Cholesterol Esterase (ChEt) | This compound | Cholesterol + Acetate | Releases free cholesterol from its ester form. |
| 2 | Cholesterol Oxidase (ChOx) | Cholesterol + O₂ | Cholest-4-en-3-one + H₂O₂ | Generates a detectable species (H₂O₂). |
| 3 | Electrode | Hydrogen Peroxide (H₂O₂) | 2H⁺ + O₂ + 2e⁻ | Transduces the chemical reaction into a measurable electrical signal. |
Cellular Trafficking and Intracellular Localizationplos.org
The management of cholesteryl esters, including their synthesis, storage, and hydrolysis, is fundamental to cellular lipid dynamics. These processes are central to maintaining cholesterol balance and ensuring the proper function of cellular membranes and signaling pathways.
Cholesterol Homeostasis and Intracellular Trafficking Pathwaysplos.org
Cellular cholesterol homeostasis is a tightly regulated network that balances cholesterol acquisition (through synthesis and uptake) with its utilization and efflux. frontiersin.orgresearchgate.net The esterification of cholesterol into cholesteryl esters by ACAT in the endoplasmic reticulum is a cornerstone of this process. ahajournals.org This conversion allows the cell to buffer its free cholesterol levels, storing the excess in lipid droplets. creative-proteomics.comresearchgate.net
When cells require free cholesterol—for membrane synthesis, steroid production, or other functions—the stored cholesteryl esters are hydrolyzed back into free cholesterol and fatty acids by neutral or acidic cholesterol esterases. creative-proteomics.comfrontiersin.org This cycle of esterification and hydrolysis allows for dynamic control over the intracellular pool of free cholesterol. frontiersin.org The transport of cholesterol and its esters between organelles is complex, involving both vesicular and non-vesicular pathways. ahajournals.orgcore.ac.uk Lipoprotein-derived cholesteryl esters are taken up by cells via endocytosis and delivered to lysosomes, where they are hydrolyzed. frontiersin.orgresearchgate.net The resulting free cholesterol is then trafficked out of the lysosome to other destinations, such as the endoplasmic reticulum for re-esterification by ACAT or the plasma membrane for structural roles or efflux. researchgate.net
Lipid Raft Formation and Cellular Signalingplos.org
Lipid rafts are specialized, dynamic microdomains within the cell membrane that are enriched in cholesterol, sphingolipids, and specific proteins. nih.govresearchgate.net These domains serve as organizing centers for the assembly of signaling molecules, influencing a vast array of cellular processes. researchgate.netwikipedia.org Free cholesterol is a critical structural component, essential for the formation and stability of lipid rafts. nih.govresearchgate.net
While free cholesterol is the direct modulator of raft integrity, the metabolism of cholesteryl esters plays a significant role in regulating the availability of this cholesterol pool. The accumulation of cholesteryl esters can influence membrane organization and the sorting of proteins. creative-proteomics.com Cholesteryl ester-rich microdomains can act as platforms for signaling complexes, thereby affecting signal transduction. creative-proteomics.com By controlling the amount of free cholesterol available for incorporation into the plasma membrane, the ACAT-mediated esterification pathway indirectly regulates the properties of lipid rafts. creative-proteomics.com Alterations in cholesteryl ester levels can impact cellular signaling, leading to changes in cell proliferation, differentiation, and other vital functions. nih.govcreative-proteomics.com
Membrane Biology and Biophysical Studies of Cholesteryl Acetate
Influence on Membrane Fluidity and Organization
The substitution of the hydroxyl headgroup with an acetate (B1210297) moiety fundamentally alters the molecule's interaction with the aqueous interface of a lipid bilayer, leading to distinct effects on membrane fluidity and organization compared to its parent molecule, cholesterol.
Cholesterol's amphipathic nature, conferred by its polar hydroxyl group and hydrophobic body, dictates its canonical orientation within a phospholipid bilayer. The hydroxyl group hydrogen-bonds with the ester carbonyls of phospholipids (B1166683) and surrounding water molecules, anchoring the sterol at the membrane's aqueous interface. nih.govbioninja.com.au This positioning allows the rigid ring system to interact favorably with the proximal acyl chains of phospholipids, inducing a state of intermediate fluidity known as the liquid-ordered (l_o) phase. nih.govmdpi.com This "condensing effect" increases the packing and thickness of the bilayer. nih.govmdpi.com
In stark contrast, cholesteryl acetate lacks the potent hydrogen-bonding capability of the hydroxyl group. The acetate group is significantly less polar, diminishing its affinity for the aqueous interface. Consequently, this compound does not adopt the upright, surface-oriented position of cholesterol. Instead, it is driven deeper into the hydrophobic core of the bilayer. nih.gov Research using molecular dynamics simulations on sterols with modified, more hydrophobic headgroups supports this repositioning, showing that such molecules tend to lie parallel to the lipid acyl chains in the center of the membrane. nih.gov This altered location prevents this compound from ordering the upper segments of the phospholipid chains, leading to a fundamentally different impact on the bilayer's structural organization. Rather than ordering the membrane, it is more likely to disrupt the tight packing of the terminal methyl groups of the acyl chains in the bilayer midplane.
The influence of sterols on membrane permeability is directly linked to their effect on lipid packing. Cholesterol generally decreases the permeability of membranes to small, water-soluble molecules and gases by increasing the order and packing density of the phospholipid acyl chains, thereby reducing transient voids and free volume within the bilayer. bioninja.com.au For instance, studies have shown that bilayers with high concentrations of cholesterol are an order of magnitude less permeable to carbon dioxide than cholesterol-free membranes. biorxiv.orgresearchgate.net
The effect of cholesteryl esters, including this compound, is more complex and solute-dependent. By residing in the central, more fluid region of the bilayer, this compound disrupts the organized packing of the lipid tails. This disruption can create packing defects and increase the free volume in the membrane's core, potentially increasing its permeability to certain ions and small molecules. One study on model membranes found that the incorporation of 5 mole percent of cholesteryl palmitate increased ion permeability tenfold, an effect attributed to the disorder created by the bulky ester. nih.gov It is hypothesized that this compound would have a similar disordering effect on the bilayer's hydrophobic core, potentially increasing permeability in contrast to the sealing effect of cholesterol.
Lateral Domain Formation in Lipid Monolayers
The formation of lateral domains, such as lipid rafts, is a critical aspect of membrane organization, and cholesterol is an essential component in this process. nih.gov In mixed lipid monolayers, cholesterol's interaction with saturated phospholipids like dipalmitoylphosphatidylcholine (DPPC) or sphingomyelin (B164518) drives the formation of condensed, liquid-ordered domains that are distinct from the surrounding liquid-disordered phase. nih.govabo.fi The 3β-hydroxyl group is crucial for the intermolecular interactions that stabilize these domains.
This compound as a Model for Membrane Modulators
This compound serves as an invaluable control compound in biophysical studies, allowing researchers to dissect the specific contributions of the sterol headgroup from those of the rigid steroid core. By comparing the effects of cholesterol and this compound, scientists can isolate the importance of the 3β-hydroxyl group's hydrogen-bonding capacity for various membrane phenomena.
This approach has been instrumental in understanding:
Domain Formation: As discussed, the inability of this compound to promote raft-like domains underscores the essential role of the hydroxyl group in the specific molecular recognition and hydrogen-bonding network that stabilizes these structures. nih.gov
Protein-Lipid Interactions: The function of many membrane proteins is modulated by cholesterol, either through changes in bulk membrane properties like fluidity or via specific, direct binding of the sterol to the protein. acs.orgresearchgate.net Using this compound in reconstitution experiments can help determine if a protein's function is sensitive to general membrane order (affected differently by the two sterols) or if it requires a specific interaction with the cholesterol hydroxyl group.
Comparison with Other Sterols in Membrane Systems
The effects of this compound on membranes are best understood when compared with cholesterol and other naturally occurring sterols. Each sterol possesses unique structural features that translate into distinct biophysical consequences.
| Feature | This compound | Cholesterol | Long-Chain Cholesteryl Esters (e.g., Oleate) | Phytosterols (B1254722) (e.g., Sitosterol) | Ergosterol |
| Headgroup | 3β-acetate | 3β-hydroxyl | 3β-ester (long acyl chain) | 3β-hydroxyl | 3β-hydroxyl |
| Polarity | Low | Moderate | Very Low | Moderate | Moderate |
| Location in Bilayer | Hydrophobic Core | Aqueous Interface | Hydrophobic Core / Phase Separation | Aqueous Interface | Aqueous Interface |
| Effect on Acyl Chain Order | Disrupts core packing | Orders proximal chains, disorders core | Disrupts core packing, promotes phase separation | Orders chains (less effective than cholesterol) nih.gov | Orders chains effectively nih.gov |
| Domain Formation | Inhibitory nih.gov | Essential Promoter nih.gov | Inhibitory; forms separate oil-like droplets dovepress.com | Promoter (less effective than cholesterol) nih.gov | Promoter |
| Effect on Permeability | Likely increases (creates defects) nih.gov | Decreases (sealing effect) biorxiv.orgresearchgate.net | Increases (creates defects) nih.gov | Decreases | Decreases |
This comparison highlights that the 3β-hydroxyl group is a key determinant for a sterol's ability to order phospholipids and promote domain formation at the membrane interface. This compound, by lacking this group, behaves more like a disruptive inclusion in the membrane's core, a property it shares with other cholesteryl esters, though the short acetate chain may lead to different packing effects than a long, flexible oleate (B1233923) chain. Its behavior is fundamentally different from that of hydroxyl-containing sterols like phytosterols and ergosterol, which share cholesterol's primary functions but with efficiencies modulated by their respective ring and side-chain structures. nih.gov
Biological Activities and Physiological Significance of Cholesteryl Acetate
Role as a Biological Precursor
Cholesteryl acetate (B1210297), a cholesteryl ester, primarily serves as a storage and transport form of cholesterol. Its role as a biological precursor is contingent on its initial conversion to free cholesterol.
Precursor for Steroid Hormone Biosynthesis
Cholesteryl acetate functions as an indirect precursor for the biosynthesis of steroid hormones. The synthesis of all steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids, commences with cholesterol. Within steroidogenic tissues such as the adrenal glands and gonads, stored cholesteryl esters, including this compound, are hydrolyzed by enzymes like hormone-sensitive lipase (B570770). This enzymatic action releases free cholesterol.
The liberated cholesterol is then transported into the mitochondria, a critical step for the initiation of steroidogenesis. Inside the mitochondria, the enzyme cytochrome P450 side-chain cleavage (P450scc) converts cholesterol into pregnenolone. Pregnenolone is the foundational steroid from which all other steroid hormones are synthesized through a series of enzymatic reactions. Therefore, this compound contributes to the pool of cholesterol available for these vital biosynthetic pathways.
Presence in Biological Systems
This compound is a naturally occurring compound found within the human body and in various food sources.
Occurrence as a Normal Human Cholesteryl Ester
As a cholesteryl ester, this compound is a normal constituent of human physiology. Cholesteryl esters are the primary form in which cholesterol is stored in cells and transported in the bloodstream within lipoprotein particles.
Presence in Diverse Fluids, Organs, and Foods
This compound has been identified in a variety of human fluids and organs. It is also present in certain foods, contributing to the dietary intake of cholesterol and its esters.
| Biological System/Source | Presence of this compound |
| Human Fluids | Present |
| Human Organs | Present |
| Foods | Present |
Oxidation Products and Biological Effects
This compound, like other cholesterol derivatives, is susceptible to oxidation. The resulting oxidized compounds can have significant biological effects.
Formation of Oxidized Derivatives
The oxidation of this compound can lead to the formation of several derivatives. Research has identified specific oxidation products, including 7α-hydroperoxythis compound and 7β-hydroperoxythis compound. Further oxidation can lead to the formation of 7-ketothis compound.
While specific research on the biological effects of oxidized this compound is limited, the activities of the broader class of oxidized cholesteryl esters (OxCEs) are well-documented and provide a strong indication of their likely impact. OxCEs are recognized as being pro-inflammatory and pro-atherogenic. nih.govnih.gov
These oxidized molecules are known to be major components of oxidized low-density lipoprotein (oxLDL) and are found in atherosclerotic lesions. nih.gov Their biological activities include the induction of macrophage lipid accumulation, the generation of reactive oxygen species (ROS), and the secretion of inflammatory cytokines. nih.govnih.gov Furthermore, OxCEs can activate macrophages through signaling pathways such as the toll-like receptor-4 (TLR4)/MD-2 pathway. nih.gov
The biological implications of specific oxidized derivatives are inferred from studies on their non-esterified counterparts. For instance, 7-ketocholesterol is known to be cytotoxic and can induce apoptosis in vascular cells, contributing to the development of atherosclerosis. nih.gov Cholesterol-5,6-epoxides, another class of cholesterol oxidation products, have also been linked to various cellular responses. researchgate.net It is plausible that the esterified forms of these oxidized cholesterol molecules, such as 7-ketothis compound, would exhibit similar pro-inflammatory and pro-atherogenic properties.
| Oxidized Derivative of this compound | Potential Biological Effect (inferred from related compounds) |
| 7α-hydroperoxythis compound | Pro-inflammatory, Pro-atherogenic |
| 7β-hydroperoxythis compound | Pro-inflammatory, Pro-atherogenic |
| 7-ketothis compound | Cytotoxic, Pro-apoptotic, Pro-atherogenic |
Potential Cytotoxic Effects of Cholesterol Oxidation Products
Cholesterol and its esters, including this compound, are susceptible to oxidation, leading to the formation of cholesterol oxidation products (COPs), also known as oxysterols. A growing body of evidence suggests that these oxidation products can exert cytotoxic effects on various cell types. While research specifically detailing the cytotoxicity of oxidized this compound is limited, the effects of well-characterized COPs derived from cholesterol provide significant insight into the potential biological consequences.
The oxidation of this compound can yield a variety of products. Key oxidation products identified from the peroxidation of this compound include 7α- and 7β-hydroperoxythis compound, 7-ketothis compound, the α and β isomers of 7-hydroxythis compound, and the α- and β-epoxy isomers in the 5,6 position.
Studies on analogous cholesterol oxides have demonstrated significant cytotoxicity. For instance, cholestan-3β,5α,6β-triol and 25-hydroxycholesterol have been identified as some of the most potent cytotoxic oxysterols. The cytotoxic effects of these compounds are often evaluated by measuring the reduction in cellular protein content or the percentage of cell death in culture. The degree of cytotoxicity can vary depending on the specific oxysterol, its concentration, and the cell type being studied.
The mechanisms underlying the cytotoxicity of COPs are multifaceted. They have been shown to disrupt cell membrane integrity, induce apoptosis (programmed cell death), and interfere with key cellular processes. For example, certain oxysterols can inhibit the activity of crucial enzymes involved in cholesterol biosynthesis, such as 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase.
It is important to note that the biological activity of COPs is not uniformly cytotoxic. Some cholesterol oxides may induce steatosis (lipid accumulation) in cells without causing immediate cell death, suggesting multiple modes of action. The balance between the formation of these various oxidation products and the cell's antioxidant defense mechanisms likely plays a critical role in determining the ultimate physiological outcome.
Table 1: Major Oxidation Products of this compound and Cytotoxicity of Analogous Cholesterol Oxides.
| This compound Oxidation Product | Analogous Cytotoxic Cholesterol Oxide | Observed Cytotoxic Effects of Analogues |
|---|---|---|
| 7α/β-hydroxythis compound | 7α/β-hydroxycholesterol | Induction of apoptosis, membrane disruption |
| 7-ketothis compound | 7-ketocholesterol | Cytotoxic to various cell lines, pro-apoptotic |
| 5,6α/β-epoxythis compound | 5,6α/β-epoxycholesterol | Can induce steatosis, variable cytotoxicity |
Reactions with Hydroperoxides and Epoxide Formation
This compound can react with hydroperoxides in the presence of metal catalysts, leading to the formation of various oxidation products, primarily epoxides and products of allylic oxidation. These reactions are significant as they represent a pathway for the non-enzymatic degradation of cholesteryl esters under conditions of oxidative stress.
The reaction of this compound with hydroperoxides such as hydrogen peroxide (H₂O₂) or various alkyl hydroperoxides (ROOH) can be directed towards two main pathways:
Epoxidation: This involves the addition of an oxygen atom across the C5-C6 double bond of the cholesterol moiety, forming 5,6-epoxides.
Allylic Oxidation: This results in the introduction of an oxygen-containing functional group at the C7 position, which is allylic to the C5-C6 double bond. Products of allylic oxidation include the 7-ketone and the epimeric 7-alcohols.
The specific products formed and the ratio between epoxidation and allylic oxidation are heavily influenced by the type of hydroperoxide used and the nature of the metal catalyst present. For example, in the presence of an iron catalyst like tris(acetylacetonato)iron(III), the reaction with hydrogen peroxide predominantly yields the epimeric C(5,6)-epoxides. Conversely, when alkyl hydroperoxides are used with the same iron catalyst, allylic oxidation is favored, leading to the formation of the C(7)-ketone and epimeric C(7)-alcohols.
The choice of catalyst can also dramatically alter the reaction outcome. When a molybdenum catalyst such as hexacarbonylmolybdenum or MoO₂(acac)₂ is used instead of iron, β-epoxidation is often observed. The solvent also plays a crucial role; for instance, with a molybdenum catalyst, epoxidation is favored in a non-polar solvent like benzene, while allylic oxidation occurs almost exclusively in a more polar solvent like tert-butyl alcohol.
These reactions demonstrate that the oxidative fate of this compound is complex and highly dependent on the specific chemical environment. The formation of epoxides and other oxidized derivatives is a key transformation that can alter the biological properties of the molecule, potentially leading to the cytotoxic effects discussed in the previous section.
Table 2: Influence of Catalysts and Hydroperoxides on the Oxidation of this compound.
| Catalyst | Hydroperoxide | Predominant Reaction Pathway | Major Products |
|---|---|---|---|
| Fe(acac)₃ | H₂O₂ | Epoxidation | C(5,6)-epoxides |
| Fe(acac)₃ | Alkyl hydroperoxides | Allylic oxidation | C(7)-ketone, C(7)-alcohols |
| Mo(CO)₆ | tert-Butyl hydroperoxide (in Benzene) | Epoxidation | 5,6-epoxide |
Antioxidant Effects in Lipid Membranes
While the oxidation of this compound can lead to potentially cytotoxic products, under certain conditions, cholesterol and its esters may also exhibit antioxidant properties within lipid membranes. This protective effect is attributed to their ability to interact with and stabilize lipid bilayers and potentially scavenge free radicals, thus inhibiting the propagation of lipid peroxidation.
The rigid sterol ring of the cholesterol moiety can modulate the physical properties of lipid membranes, making them less permeable and more ordered. This change in membrane fluidity can restrict the diffusion of free radicals, thereby slowing down the chain reaction of lipid peroxidation.
Furthermore, studies on cholesteryl esters of certain phenolic acids have demonstrated significant antioxidant capacity. For example, cholesteryl esters of caffeic acid and protocatechuic acid have been shown to protect liposomes from AAPH-induced oxidative stress to a greater extent than α-tocopherol, a well-known lipid-soluble antioxidant. These cholesteryl phenolipids exhibit strong radical scavenging capacity. The esterification of these polyphenols with cholesterol enhances their lipophilicity, allowing them to better integrate into lipid membranes where they can exert their protective effects.
Interactions with Cellular Components
Binding Studies with Proteins Involved in Lipid Metabolism
This compound, as a cholesteryl ester, is a key player in lipid metabolism and transport. Its interactions with various proteins are central to these processes. While direct binding studies specifically using this compound as a ligand are not extensively documented in publicly available literature, the interactions of cholesteryl esters as a class with key enzymes and transfer proteins are well-established and directly relevant to the metabolic fate of this compound.
Three critical proteins that interact with cholesteryl esters are:
Lecithin-Cholesterol Acyltransferase (LCAT): LCAT is a plasma enzyme responsible for the esterification of free cholesterol on the surface of high-density lipoproteins (HDL), converting it into cholesteryl esters. This process is crucial for the maturation of HDL particles and for reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported to the liver. LCAT's activity directly contributes to the pool of cholesteryl esters in the body, which includes this compound.
Acyl-CoA:Cholesterol Acyltransferase (ACAT): ACAT is an intracellular enzyme that esterifies cholesterol with long-chain fatty acids, forming cholesteryl esters for storage in lipid droplets. There are two isoforms, ACAT1 and ACAT2. ACAT1 is found in most tissues and is responsible for cellular cholesterol homeostasis, while ACAT2 is primarily located in the liver and intestine and is involved in the assembly of lipoproteins. The activity of ACAT is crucial for preventing the accumulation of toxic levels of free cholesterol within cells.
Cholesteryl Ester Transfer Protein (CETP): CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. This transfer is a key step in the metabolism of lipoproteins.
The metabolic processing of this compound is intrinsically linked to its interaction with these proteins. The ester bond of this compound can be hydrolyzed by esterases, releasing cholesterol and acetate, and the cholesterol moiety can be re-esterified by LCAT or ACAT. The resulting cholesteryl esters are then subject to transfer by CETP.
Table 3: Key Proteins Interacting with Cholesteryl Esters.
| Protein | Location | Primary Function | Relevance to this compound |
|---|---|---|---|
| LCAT | Plasma (associated with HDL) | Esterifies free cholesterol on HDL | Involved in the systemic pool of cholesteryl esters |
| ACAT | Intracellular (Endoplasmic Reticulum) | Esterifies free cholesterol for storage | Manages intracellular cholesterol homeostasis |
Influence on Cellular Signaling Pathways
This compound, and the broader class of cholesteryl esters and their constituent parts (cholesterol and acetate), can influence a variety of cellular signaling pathways that are critical for cellular homeostasis, proliferation, and inflammation.
Lipid Rafts and Membrane Signaling: Cholesterol is a crucial component of lipid rafts, which are specialized microdomains in the cell membrane that serve as organizing centers for signaling molecules. By influencing the cholesterol content of the membrane, the metabolism of cholesteryl esters can modulate the formation and stability of these rafts. This, in turn, affects the activity of numerous signaling proteins that are localized to these domains, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Cholesteryl esters themselves can also impact the structure and function of these microdomains.
Sterol Regulatory Element-Binding Protein (SREBP) Pathway: The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis. When cellular cholesterol levels are low, SREBPs are activated and move to the nucleus to stimulate the transcription of genes involved in cholesterol synthesis and uptake. Conversely, high levels of cellular cholesterol, which can be derived from the hydrolysis of cholesteryl esters stored in lipid droplets, inhibit the activation of SREBPs. Therefore, the dynamics of this compound storage and hydrolysis play a role in the feedback regulation of this critical metabolic pathway.
Liver X Receptor (LXR) Signaling: LXRs are nuclear receptors that are activated by oxysterols, which can be formed from the oxidation of cholesterol. Activated LXRs promote the expression of genes involved in reverse cholesterol transport, such as ABCA1. The SREBP-2 pathway is required for the generation of endogenous LXR ligands. By serving as a source of cholesterol, this compound metabolism can indirectly influence LXR signaling by providing the substrate for the formation of activating ligands.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: PPARs are a group of nuclear receptors that play key roles in lipid and glucose metabolism. They can be activated by fatty acids and their derivatives. Both fibrates and fatty acids can activate PPARs, which in turn regulate the expression of genes involved in fatty acid uptake, oxidation, and the modulation of lipoprotein metabolism. Given that acetate can influence lipid metabolism, there is a potential for crosstalk between the metabolic pathways involving this compound and PPAR signaling. For instance, acetate has been shown to activate the NRF2/peroxisome proliferator-activated receptor gamma (PPAR-γ) signaling cascade.
AMP-Activated Protein Kinase (AMPK) Pathway: Acetate has been shown to activate the AMPK signaling pathway. AMPK is a key energy sensor in cells that, when activated, promotes catabolic pathways (like fatty acid oxidation) and inhibits anabolic pathways (like cholesterol and fatty acid synthesis). By influencing AMPK activity, the acetate component of this compound could potentially impact cellular lipid metabolism.
Applications of Cholesteryl Acetate in Research Methodologies
Analytical Standards in Biochemical Assays
In the field of biochemical analysis, the accuracy and reliability of measurements are paramount. Cholesteryl acetate (B1210297) plays a crucial role as a standard for the quantification of cholesterol and its derivatives, and as an internal standard to ensure precision in chromatographic and spectroscopic methods.
Cholesteryl acetate is instrumental in analytical methods designed to quantify free cholesterol and other cholesteryl esters. A significant challenge in mass spectrometry is that free cholesterol is not well suited for electrospray ionization (ESI). nih.gov To overcome this, a derivatization technique using acetyl chloride is employed to convert free cholesterol into this compound. nih.govnih.gov This conversion is quantitative and allows for the parallel analysis of both free cholesterol (as its acetate derivative) and naturally occurring cholesteryl esters using ESI tandem mass spectrometry (ESI-MS/MS). nih.gov
Upon collision-induced fragmentation, both the newly formed this compound and other cholesteryl esters form a common, characteristic fragment ion at a mass-to-charge ratio (m/z) of 369. nih.govnih.gov This shared fragment allows for consistent detection and quantification across different forms of cholesterol in a sample, making it a powerful strategy for comprehensive lipid profiling in plasma samples and cell homogenates. nih.govnih.gov
To ensure the accuracy of quantitative analysis, particularly in complex biological samples, internal standards are used to correct for variations during sample preparation and analysis. This compound, or other non-endogenous cholesteryl esters like cholesteryl heptadecanoate, can be used as internal standards in these analytical workflows. nih.govbiorxiv.org
In methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), a known amount of the internal standard is added to the sample at the beginning of the workflow. nih.govasianpubs.org Because the internal standard has similar chemical and physical properties to the analytes of interest, it experiences similar losses or variations during extraction, derivatization, and injection. researchgate.net By comparing the signal of the target analyte to the signal of the internal standard, a more accurate and precise quantification can be achieved. nih.gov For instance, in ESI-MS/MS analysis, deuterated cholesterol and other cholesteryl esters are used as internal standards for the quantification of free cholesterol (derivatized to this compound) and endogenous cholesteryl esters, respectively. nih.govnih.gov
| Methodology | Role of this compound | Principle of Quantification | Reference |
|---|---|---|---|
| ESI-MS/MS | Derivatization Product | Free cholesterol is converted to this compound. Both this derivative and other cholesteryl esters produce a common fragment ion (m/z 369) for parallel quantification. | nih.govnih.gov |
| GC-MS | Internal Standard (Analogue) | A non-endogenous cholesteryl ester is added to samples to correct for analytical variability, improving accuracy and precision. | nih.govresearchgate.net |
| LC-MS/MS | Internal Standard (Analogue) | Used to quantify endogenous cholesteryl esters by comparing their peak areas to that of a known amount of a non-endogenous standard. | nih.govbiorxiv.org |
Biosensor Development
This compound is a key substrate in the development and application of biosensors designed for the detection of total cholesterol. These biosensors are critical for clinical diagnostics and food analysis.
In the architecture of a typical cholesterol biosensor, the enzyme cholesterol oxidase is immobilized on a stable matrix, such as a cellulose (B213188) acetate membrane, arylamine glass beads, or conducting polymer films. nih.govnih.govresearchgate.net While this compound itself is not the immobilization matrix, it is the target analyte for biosensors that measure total cholesterol. researchgate.net
The majority of cholesterol in biological samples exists in an esterified form. abcam.com Therefore, to measure total cholesterol, these esters must first be hydrolyzed. This is achieved by the enzyme cholesterol esterase, which is often co-immobilized with cholesterol oxidase on the biosensor matrix. nih.govopenbiotechnologyjournal.comnih.gov Cholesterol esterase catalyzes the hydrolysis of cholesteryl esters, such as this compound, to yield free cholesterol and a fatty acid. abbexa.com The liberated cholesterol is then oxidized by the immobilized cholesterol oxidase, producing a detectable signal (e.g., an electrical current or a fluorescent product). openbiotechnologyjournal.comnih.gov Thus, the effective immobilization of cholesterol oxidase is critical for the subsequent detection of cholesterol derived from this compound.
Commercial biochemical assay kits for quantifying total cholesterol are widely used in research and clinical settings. These kits provide a simplified and sensitive method for measuring free cholesterol, cholesteryl esters, or both. abcam.commerckmillipore.com The fundamental principle of these kits relies on the enzymatic conversion of cholesteryl esters to cholesterol. abbexa.comcellbiolabs.com
In a typical assay, cholesterol esterase is included in the reaction mixture to hydrolyze all cholesteryl esters present in the sample into free cholesterol. abcam.commerckmillipore.com Subsequently, cholesterol oxidase acts on the total free cholesterol (both originally present and newly liberated) to produce hydrogen peroxide. abbexa.com This hydrogen peroxide then reacts with a probe in the presence of peroxidase to generate a colorimetric or fluorometric signal, the intensity of which is proportional to the total amount of cholesterol in the sample. abcam.commerckmillipore.com By running a parallel reaction without cholesterol esterase, one can measure free cholesterol alone; the amount of cholesteryl ester is then determined by subtracting the free cholesterol value from the total cholesterol value. abcam.commerckmillipore.com
| System | Principle of Operation | Role of this compound | Key Enzymes | Reference |
|---|---|---|---|---|
| Biosensors | Enzymatic hydrolysis of cholesteryl esters followed by oxidation of the resulting cholesterol on an electrode surface. | Primary substrate for the initial hydrolysis step to measure total cholesterol. | Cholesterol Esterase, Cholesterol Oxidase (immobilized). | nih.govresearchgate.netopenbiotechnologyjournal.com |
| Assay Kits (Colorimetric/Fluorometric) | Enzymatic cascade reaction in solution where hydrolysis of esters is followed by oxidation, producing a detectable signal. | A key component of the "total cholesterol" pool being measured. | Cholesterol Esterase, Cholesterol Oxidase, Peroxidase. | abcam.comabbexa.commerckmillipore.com |
Research Models for Atherosclerosis and Cardiovascular Studies
The accumulation of cholesteryl esters within macrophages in the arterial wall, leading to the formation of "foam cells," is a hallmark of atherosclerosis. nih.govresearchgate.netresearchgate.net this compound, as the simplest cholesteryl ester, is relevant to the study of these pathological processes in various research models.
The transformation of macrophages into foam cells is driven by the unregulated uptake of modified lipoproteins and a subsequent imbalance between cholesterol esterification and hydrolysis. researchgate.netnih.gov In this process, intracellular free cholesterol is esterified by the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT), and the resulting cholesteryl esters are stored in cytoplasmic lipid droplets. nih.govresearchgate.net The excessive accumulation of these esters is a critical event in the progression of atherosclerotic plaques. researchgate.netnih.gov
Animal models are essential for studying these mechanisms. spandidos-publications.com Rodent models, such as Apolipoprotein E-deficient (ApoE-/-) mice, and rabbit models are frequently used. spandidos-publications.comahajournals.org When fed a high-fat, high-cholesterol diet, these animals develop hypercholesterolemia and atherosclerotic lesions that are rich in foam cells laden with cholesteryl esters. spandidos-publications.comahajournals.org These models allow researchers to investigate the genetic and molecular factors that influence cholesteryl ester accumulation and foam cell formation. nih.govbohrium.com Studies using these models have demonstrated that enhancing the hydrolysis of cholesteryl esters within macrophages can reduce cellular lipid content and is a potential therapeutic target for mitigating atherosclerosis. nih.govbohrium.com
| Model Type | Description | Role of Cholesteryl Esters | Key Findings | Reference |
|---|---|---|---|---|
| Macrophage Cell Culture (e.g., THP-1) | Human or murine macrophage cell lines are incubated with modified lipoproteins to induce foam cell formation. | Accumulate as lipid droplets, leading to the foam cell phenotype. | Allows for mechanistic studies of cholesterol uptake, esterification (via ACAT), and efflux. | nih.govresearchgate.netnih.gov |
| Rabbit Models | Rabbits fed a high-cholesterol diet readily develop atherosclerotic lesions similar to humans. | Key component of the diet that induces hypercholesterolemia and accumulates in arterial plaques. | Established the primary role of cholesterol in inducing atherosclerosis. | spandidos-publications.com |
| Genetically Modified Mice (e.g., ApoE-/-, LDLR-/-) | Mice lacking genes for key lipoprotein receptors are fed a Western-type diet to accelerate disease. | Accumulate to high levels in plasma and are deposited in the arterial wall, driving lesion formation. | Disruption of genes involved in cholesteryl ester metabolism (e.g., ACAT) can alter susceptibility to atherosclerosis. | ahajournals.orgresearchgate.net |
Studying Mechanisms of Foam Cell Formation
The formation of foam cells is a critical, early event in the development of atherosclerosis, a chronic inflammatory disease affecting arterial blood vessels. frontiersin.orgnih.govfrontiersin.org Foam cells are primarily derived from macrophages that accumulate excessive amounts of lipids, particularly cholesteryl esters. nih.govnih.gov The process begins when low-density lipoproteins (LDL) are retained in the arterial wall and become modified, such as through oxidation. frontiersin.org Macrophages in the arterial intima then take up this modified LDL through scavenger receptors. nih.govsci-hub.se
Once inside the macrophage, the cholesteryl esters from LDL are hydrolyzed to free cholesterol. nih.govsci-hub.se This free cholesterol is then re-esterified into cholesteryl esters by the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT), primarily the ACAT1 isoform in macrophages. nih.govfrontiersin.orgnih.gov This esterification process is crucial because it converts free cholesterol, which can be toxic to the cell in high amounts, into inert cholesteryl esters that are stored in cytoplasmic lipid droplets. nih.govnih.gov The accumulation of these lipid droplets gives the macrophage a "foamy" appearance, hence the name "foam cell." frontiersin.orgnih.gov
This compound is used in research as a representative cholesteryl ester to study these mechanisms. The dysregulation of the balance between cholesterol uptake, esterification, and efflux (the removal of cholesterol from the cell) leads to the massive accumulation of cholesteryl esters and the formation of foam cells. frontiersin.orgmdpi.com These cells contribute to the progression of atherosclerotic plaques. frontiersin.orgfrontiersin.org Therefore, understanding the dynamics of cholesteryl ester formation and storage is fundamental to investigating the pathogenesis of atherosclerosis. researchgate.net
Correlation with Coronary Heart Disease Development
Elevated levels of total cholesterol are a well-established risk factor for coronary heart disease (CHD). nih.govnutritionfacts.org Research has increasingly focused on specific cholesterol metabolites, such as cholesteryl esters, to better predict and understand CHD risk. Studies have investigated the plasma levels of cholesteryl esters derived from the enzyme ACAT2, which is primarily found in the liver and intestine, and their association with the presence of coronary artery disease (CAD).
One prospective cohort study analyzed the plasma cholesteryl ester composition in patients presenting with symptoms of acute coronary syndrome. The findings indicated that the combined plasma concentration of cholesteryl palmitoleate (B1233929) and cholesteryl oleate (B1233923), defined as ACAT2-CE, was significantly higher in patients with CAD compared to those without. nih.gov When incorporated into a clinical model that included age, sex, and conventional risk factors, elevated ACAT2-CE levels were associated with a significantly increased likelihood of having CAD. nih.gov The addition of ACAT2-CE data to the predictive model substantially improved its accuracy. nih.gov This suggests that specific cholesteryl esters may serve as valuable biomarkers for identifying individuals at high risk for coronary events. nih.gov
| Study Parameter | Finding | Statistical Significance | Source |
| Median ACAT2-CE in CAD Patients | 938 µM | p = 0.03 (compared to non-CAD) | nih.gov |
| Median ACAT2-CE in non-CAD Patients | 824 µM | p = 0.03 (compared to CAD) | nih.gov |
| Increased Odds of CAD | 6.5% per 10 µM increase in ACAT2-CE | Significant within the clinical model | nih.gov |
| Model Improvement (C statistic) | Increased from 0.89 to 0.95 | p = 0.0035 | nih.gov |
Studies in Drug Development and Delivery Systems
This compound and related cholesterol derivatives are integral to the advancement of novel therapeutic strategies, both as targets for new drugs and as components of sophisticated drug delivery vehicles.
Exploration in Cholesterol-Lowering Therapies
Given the central role of cholesterol esterification in foam cell formation, the enzymes responsible for this process, particularly ACAT, have been identified as therapeutic targets for preventing atherosclerosis. nih.gov The rationale is that inhibiting ACAT would prevent the accumulation of cholesteryl esters within macrophages, thereby limiting foam cell development. nih.gov
Several ACAT inhibitors have been developed and studied. For instance, avasimibe (B1665837) has been shown to inhibit foam cell formation and reduce atherosclerosis in animal models. nih.gov However, clinical trials in humans have not demonstrated the same level of success in attenuating carotid or coronary atherosclerosis. nih.gov
Development of Cholesterol-Based Nanocarriers
Cholesterol and its esters, like this compound, are fundamental components of cell membranes and are widely used in the design of nanocarriers for drug delivery. nih.govnih.gov Their amphiphilic nature and biocompatibility make them ideal for creating various delivery systems, including liposomes, nanoparticles, and micelles. nih.govmdpi.comnih.gov
The inclusion of cholesterol in these formulations enhances their stability and performance. For example, in liposomal formulations, cholesterol modulates the fluidity of the lipid bilayer, preventing the premature leakage of encapsulated drugs. nih.gov This improves the circulation time and targeting efficiency of the therapeutic agent. nih.gov
Cholesterol-based nanocarriers offer several advantages:
High drug loading efficiency for both lipophilic and hydrophilic drugs. nih.gov
Biocompatibility and biodegradability . researchgate.net
Surface modifiability to allow for targeted delivery to specific tissues or cells. nih.govmdpi.com
Enhanced cellular uptake , as cholesterol moieties can interact with and integrate into cell membranes. nih.govmdpi.com
These carriers are being developed to deliver a wide range of therapeutic agents, including anticancer drugs and agents for treating atherosclerosis. nih.govnih.govmdpi.com For instance, researchers have developed nanoparticles using cholesterol derivatives to deliver curcumin (B1669340), demonstrating pH-sensitive drug release for potential tumor-targeted therapy. nih.gov
| Nanocarrier Type | Role of Cholesterol/Cholesteryl Moiety | Example Application | Source |
| Liposomes | Improves formulation stability, prevents drug leakage, modulates membrane fluidity. | Delivery of anticancer and anti-inflammatory drugs. | nih.govnih.govmdpi.com |
| Polymeric Micelles | Forms the hydrophobic core for encapsulating lipophilic drugs, enhances stability. | Anticancer drug delivery. | nih.gov |
| Nanoparticles | Acts as a structural component, enhances cellular uptake and biocompatibility. | Delivery of curcumin for cancer therapy; atorvastatin (B1662188) for atherosclerosis. | nih.govrsc.org |
| Copolymers | Forms part of the polymer backbone or side chains to create self-assembling structures. | Transport of loaded drugs to tumor cells. | nih.govmdpi.com |
Potential in Therapeutic Applications for Cancer Cell Lines
Alterations in cholesterol metabolism are a hallmark of many types of cancer. nih.govfrontiersin.org Cancer cells often exhibit increased cholesterol requirements to support rapid proliferation and membrane synthesis. nih.govfoxchase.org A key feature observed in many tumors is a high content of cholesteryl esters stored in lipid droplets. researchgate.netnih.gov This accumulation is often due to the upregulation of cholesterol esterification enzymes, such as ACAT1 (also known as SOAT1). nih.govjcancer.org
The esterification of cholesterol serves to protect cancer cells from the toxic effects of excess free cholesterol and provides a reservoir of fatty acids and cholesterol for energy and membrane production. nih.gov Consequently, inhibiting this process has emerged as a promising anticancer strategy. jcancer.org
Research has shown that inhibiting ACAT1/SOAT1 can suppress cell proliferation, invasion, and migration in various cancer cell lines, including breast cancer, glioblastoma, and pancreatic cancer. nih.govjcancer.org For example, treating breast cancer cells with a SOAT1 inhibitor led to decreased proliferation and colony formation. jcancer.org Similarly, a study on the CEM-CCRF lymphoblastic cell line found that its proliferation was dependent on a source of lipoproteins to form cholesteryl esters, highlighting a potential vulnerability. researchgate.net Targeting the pathways that lead to the formation of cholesteryl esters could therefore represent a novel therapeutic approach to inhibit tumor growth and sensitize cancer cells to other treatments. frontiersin.orgfoxchase.org
Future Research Directions and Open Questions
Advanced Studies on Cholesteryl Esters in Disease Pathogenesis
The accumulation of cholesteryl esters is a hallmark of several pathological conditions, most notably atherosclerosis and certain neurodegenerative diseases. avantiresearch.comnih.gov Future research will focus on elucidating the precise molecular mechanisms by which these esters contribute to disease progression. In atherosclerosis, advanced studies are needed to understand how specific cholesteryl ester species, formed by enzymes like acyl-CoA:cholesterol acyltransferase (ACAT), contribute to the formation and instability of atherosclerotic plaques. nih.govjst.go.jp Research indicates that cholesteryl esters derived from monounsaturated fatty acids, primarily synthesized by ACAT2, are associated with coronary artery disease (CAD). nih.gov
In the context of neurodegenerative disorders such as Alzheimer's disease, the role of cholesteryl ester accumulation in the brain is an emerging area of intense investigation. nih.gov Recent studies have identified cholesteryl ester accumulation in the brains of Alzheimer's patients and in corresponding animal models. nih.gov Further research is required to determine how this lipid accumulation contributes to neuropathological features like senile plaques and neurofibrillary tangles and to explore the potential of targeting cholesteryl ester metabolism as a therapeutic strategy. nih.gov
Key research questions include:
What are the specific roles of different cholesteryl ester species in the initiation and progression of atherosclerosis?
How does the enzymatic machinery controlling cholesteryl ester synthesis and hydrolysis become dysregulated in disease states? creative-proteomics.com
What is the direct impact of cholesteryl ester accumulation on cellular function and stress responses in various cell types, including macrophages and neurons? nih.gov
Exploration of Personalized Lipid-Lowering Therapies
The management of dyslipidemias is moving beyond a one-size-fits-all approach towards personalized medicine. nih.govnih.gov While statins remain the first-line treatment for lowering low-density lipoprotein cholesterol (LDL-C), there is significant inter-individual variability in patient response. nih.govnih.gov Future research will leverage pharmacogenomics to better predict a patient's response to different lipid-lowering drugs, allowing for tailored therapeutic strategies. nih.gov
The development of novel therapeutic agents targeting different aspects of lipid metabolism is a critical area of exploration. This includes monoclonal antibodies that inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), which have shown remarkable efficacy in reducing LDL-C levels, even in patients with familial hypercholesterolemia. nih.govheart.org Another area of interest is the development of inhibitors for cholesteryl ester transfer protein (CETP), which plays a key role in the metabolism of high-density lipoprotein (HDL). hmdb.camdpi.com Although early CETP inhibitors failed to show significant cardiovascular benefits, newer compounds are being investigated with a focus on their ability to lower apolipoprotein B-containing lipoproteins. mdpi.com
Future research in this area will focus on:
Identifying genetic markers that predict efficacy and adverse effects of statins and other lipid-lowering drugs. nih.gov
Developing and testing new therapeutic agents that target enzymes and proteins involved in cholesteryl ester metabolism, such as ACAT inhibitors. ovid.com
Evaluating the long-term efficacy and safety of combination therapies tailored to an individual's specific lipid profile and genetic background. nih.gov
Table 1: Key Therapeutic Targets in Lipid-Lowering Therapies
| Target Protein | Drug Class | Mechanism of Action | Key Compounds |
|---|---|---|---|
| HMG-CoA Reductase | Statins | Inhibits cholesterol synthesis in the liver. heart.org | Atorvastatin (B1662188), Simvastatin |
| PCSK9 | Monoclonal Antibodies, siRNA | Prevents the degradation of LDL receptors, increasing LDL-C clearance. nih.govheart.org | Alirocumab, Evolocumab, Inclisiran |
| CETP | Inhibitors | Blocks the transfer of cholesteryl esters from HDL to other lipoproteins. mdpi.com | Anacetrapib, Obicetrapib |
Elucidating Further Mechanisms of Cholesteryl Acetate (B1210297) in Cellular Signaling
Cholesterol and its esters are increasingly recognized as active signaling molecules. creative-proteomics.comwikipedia.org They can influence cellular signaling pathways by altering membrane fluidity and the organization of lipid rafts, thereby affecting the activity of membrane-bound receptors and enzymes. creative-proteomics.com For instance, cholesterol has been shown to be crucial for the dimerization and proper function of G protein-coupled receptors (GPCRs), such as the chemokine receptor CXCR4. eurekalert.orgfau.eu
The formation of cholesteryl esters, catalyzed by ACAT, has been identified as a novel signaling pathway for the cholecystokinin (B1591339) 2 receptor (CCK2R) that contributes to tumor cell proliferation and invasion. nih.gov This suggests that the esterification process itself, not just the resulting cholesteryl ester, can be a critical step in signal transduction. nih.gov
Key open questions in this field include:
Does cholesteryl acetate directly act as a ligand for nuclear receptors or other signaling proteins? creative-proteomics.com
How does the synthesis and hydrolysis of this compound impact the localization and activity of signaling molecules within lipid rafts? creative-proteomics.com
What are the downstream signaling cascades specifically activated or inhibited by the accumulation of this compound?
Can the modulation of this compound levels be used to therapeutically target specific signaling pathways in diseases like cancer? nih.gov
Comprehensive in vivo Studies of this compound Metabolism and Effects
While in vitro studies provide valuable mechanistic insights, comprehensive in vivo studies are essential to understand the complete picture of this compound metabolism and its systemic effects. nih.gov Animal models are crucial for tracing the metabolic fate of this compound, from its absorption and transport in lipoproteins to its uptake and storage in various tissues. nih.gov
Studies in rats have shown that chylomicrons containing labeled cholesteryl esters are rapidly taken up by the liver. nih.gov The subsequent hydrolysis and re-esterification of these esters are key steps in hepatic cholesterol metabolism. nih.gov However, the specific metabolic pathways for short-chain esters like this compound, which may be derived from sources such as gut microbial metabolism of acetate, are less understood. cambridge.orgwikipedia.org
Future in vivo research should focus on:
Developing and utilizing advanced imaging and metabolomic techniques to track the distribution and transformation of this compound in living organisms.
Investigating the metabolism of this compound in different disease models, such as those for atherosclerosis, liver disease, and neurodegeneration. nih.govnih.gov
Clarifying the role of gut microbiota in the production of acetate and its potential incorporation into this compound. cambridge.orgwikipedia.org
Conducting kinetic studies in humans to understand the turnover rates and flux of this compound through different lipoprotein pools and tissues. nih.gov
Table 2: Compounds Mentioned
| Compound Name | |
|---|---|
| Acetate | |
| Alirocumab | |
| Anacetrapib | |
| Apolipoprotein B | |
| Atorvastatin | |
| Avasimibe (B1665837) | |
| Cholesterol | |
| This compound | |
| Evolocumab | |
| Inclisiran | |
| Obicetrapib |
Q & A
Basic Research Questions
Q. How can researchers verify the purity and structural integrity of synthesized cholesteryl acetate?
- Methodological Answer : Purity can be assessed via HPLC (≥98% threshold) and melting point analysis (112–114°C) . Structural confirmation requires H-NMR to identify key protons (e.g., the acetyl group at δ = 2.0 ppm and cholesterol backbone signals) and optical activity measurements ([α] = -44° in chloroform) . For synthesized batches, column chromatography (e.g., using silica gel) ensures separation from unreacted cholesterol .
Q. What experimental approaches are suitable for studying this compound's role in membrane dynamics?
- Methodological Answer : Use liposome or lipid bilayer models incorporating this compound to assess membrane fluidity via fluorescence anisotropy (e.g., using DPH probes). Compare results with free cholesterol to evaluate its stabilizing effect on lipid rafts . TLC can quantify ester integration into membranes by tracking lipid-phase partitioning .
Q. How can this compound be solubilized for in vitro assays?
Advanced Research Questions
Q. What advanced techniques resolve contradictions in this compound's polymorphic behavior?
- Methodological Answer : Thermal analytic microscopy synchronized with X-ray diffraction identifies solid-state transitions (SI–SIV polymorphs) and cholesteric phase formation. Differential scanning calorimetry (DSC) quantifies transition enthalpies, while annealing at 120°C for 4 hours ensures reproducible crystal forms .
Q. How can NMR spectroscopy elucidate this compound's molecular interactions in complex mixtures?
Q. What methodologies quantify this compound's export kinetics in cellular models of atherosclerosis?
- Methodological Answer : Radiolabeled C]-cholesteryl acetate can track intracellular trafficking and export in foam cells. TLC separates free cholesterol, esters, and derivatives, while export indices (e.g., exported CA/total CA) are calculated with statistical rigor (multiple t-tests, p<0.05 significance) .
Q. How do phase transitions of this compound influence its application in drug delivery systems?
Q. What experimental designs assess this compound's role in lipid oxidation and cytotoxicity?
Q. Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
